molecular formula C22H24Cl2N2O2 B4713802 {4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(2-pyridinylmethyl)amine hydrochloride

{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(2-pyridinylmethyl)amine hydrochloride

Cat. No. B4713802
M. Wt: 419.3 g/mol
InChI Key: PEPNTARCVKDXOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(2-pyridinylmethyl)amine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as CM-157, and it belongs to the class of compounds known as selective androgen receptor modulators (SARMs).

Mechanism of Action

CM-157 selectively binds to androgen receptors in the body, leading to anabolic effects on muscle tissue and bone. It also has neuroprotective effects by increasing the expression of neurotrophic factors and reducing oxidative stress. CM-157's anti-inflammatory effects are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
CM-157 has been shown to increase muscle mass and bone density in animal models. It has also been shown to improve cognitive function and reduce inflammation in animal models. However, more research is needed to determine the exact biochemical and physiological effects of CM-157 in humans.

Advantages and Limitations for Lab Experiments

One of the main advantages of CM-157 is its selectivity for androgen receptors, which reduces the risk of side effects associated with other compounds that target androgen receptors. However, one limitation of CM-157 is that it has only been studied in animal models, and more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on CM-157. First, more research is needed to determine the safety and efficacy of CM-157 in humans. Second, research is needed to determine the optimal dosage and administration of CM-157 for various therapeutic applications. Third, research is needed to determine the long-term effects of CM-157 on muscle tissue, bone, and cognitive function. Fourth, research is needed to determine the potential of CM-157 as a treatment for other conditions such as cancer cachexia and chronic obstructive pulmonary disease. Finally, research is needed to develop more potent and selective {4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(2-pyridinylmethyl)amine hydrochloride based on the structure of CM-157.

Scientific Research Applications

CM-157 has been extensively studied for its potential therapeutic applications. It has been shown to have anabolic effects on muscle tissue and bone, making it a potential treatment for conditions such as osteoporosis, sarcopenia, and muscle wasting. CM-157 has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, CM-157 has been shown to have anti-inflammatory effects, making it a potential treatment for conditions such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

1-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O2.ClH/c1-2-26-22-13-17(14-24-15-19-8-5-6-12-25-19)10-11-21(22)27-16-18-7-3-4-9-20(18)23;/h3-13,24H,2,14-16H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPNTARCVKDXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCC2=CC=CC=N2)OCC3=CC=CC=C3Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(2-pyridinylmethyl)amine hydrochloride
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{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(2-pyridinylmethyl)amine hydrochloride
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{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(2-pyridinylmethyl)amine hydrochloride
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{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(2-pyridinylmethyl)amine hydrochloride
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{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(2-pyridinylmethyl)amine hydrochloride
Reactant of Route 6
{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}(2-pyridinylmethyl)amine hydrochloride

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